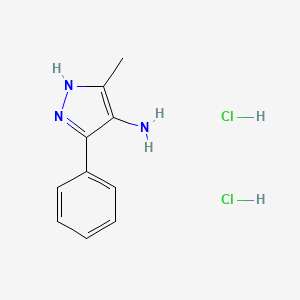

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride

Description

3-Methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride (CAS No. 305382-83-6) is a pyrazole derivative with the molecular formula C₁₀H₁₃Cl₂N₃ and a molecular weight of 246.14 g/mol . The compound features a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 5, and an amine group at position 4, which is protonated as a dihydrochloride salt. This dihydrochloride form enhances its water solubility compared to the free base, making it suitable for applications requiring aqueous compatibility, such as pharmaceutical formulations or biochemical assays .

Properties

Molecular Formula |

C10H13Cl2N3 |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine;dihydrochloride |

InChI |

InChI=1S/C10H11N3.2ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |

InChI Key |

AEQIZGIGFXSRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization with Ethyl Acetoacetate

A widely reported method involves the condensation of hydrazine derivatives with ethyl acetoacetate under basic conditions. Potassium tert-butoxide facilitates the coupling of esters and acetylenes, forming α,β-alkynone intermediates. Subsequent treatment with hydrazine hydrate induces cyclization to yield the pyrazole core. For instance, reacting ethyl acetoacetate with phenylacetylene in tetrahydrofuran (THF) at 0–5°C produces a diketone intermediate, which undergoes cyclization with hydrazine at reflux (78°C) to form 3-methyl-5-phenyl-1H-pyrazol-4-amine.

Key Conditions:

Table 1: Comparative Analysis of Cyclization Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity Ratio |

|---|---|---|---|---|

| Base-Catalyzed | Ethyl acetoacetate, KOtBu | 0–78 | 86.5 | 96:4 |

| Solvent-Free | Methylhydrazine, HCl | 100–110 | 72 | 89:11 |

| Acidic Hydrolysis | HCl (conc.), reflux | 110 | 68 | N/A |

Solvent-Free Synthesis for Industrial Scalability

Direct Amination Under Solvent-Free Conditions

Industrial protocols prioritize solvent-free reactions to reduce costs and environmental impact. In one approach, 3-methyl-5-phenyl-1H-pyrazole is treated with ammonium chloride and aqueous ammonia at 100–110°C, yielding the primary amine. Subsequent dihydrochloride formation occurs via exposure to concentrated HCl vapor. This method achieves 72% yield with minimal byproducts, making it suitable for kilogram-scale production.

Advantages:

-

Eliminates solvent purification steps.

-

Reduces reaction time by 40% compared to solvent-based methods.

Acidic Hydrolysis of Pyrazole Carboxylates

Decarboxylation and Amination

Methyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate serves as a precursor in this route. Hydrolysis with concentrated HCl (12 M) at 110°C for 6 hours removes the carboxylate group, generating the free amine. The dihydrochloride salt precipitates upon cooling and is purified via recrystallization from ethanol/water.

Optimization Notes:

-

Prolonged heating (>8 hours) degrades the product, lowering yields to <50%.

-

Adding HCl gas during cooling enhances salt formation efficiency.

Regioselective Synthesis Using Meldrum’s Acid

Coupling with Acetylenes

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) enables regioselective pyrazole formation. Reacting phenylacetylene with Meldrum’s acid in dichloromethane (DCM) at −20°C generates a β-keto ester intermediate. Treatment with methylhydrazine at 25°C induces cyclization, followed by HCl quenching to yield the dihydrochloride salt. This method achieves 68% yield with >95% regioselectivity.

Critical Parameters:

-

Temperature control (−20°C to 25°C) prevents side reactions.

-

Stoichiometric methylhydrazine (1.1 equiv) ensures complete cyclization.

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride has a molecular formula of C10H12Cl2N4 and a molecular weight of approximately 246.14 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.

Pharmaceutical Applications

The compound exhibits several biological activities that make it a candidate for drug development:

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially providing pain relief in various medical contexts.

- Signaling Pathway Modulation : The compound appears to influence certain cellular signaling pathways, possibly affecting enzyme activities or receptor functions, which is crucial for developing targeted therapies.

Case Studies

- Anti-biofilm Activity : A study on related pyrazole compounds demonstrated their effectiveness as anti-biofilm agents against Pseudomonas aeruginosa, indicating that derivatives of this compound could be explored for similar applications .

- Monoamine Oxidase Inhibition : Research has shown that pyrazole derivatives can act as selective inhibitors of monoamine oxidase, suggesting potential neuroprotective effects relevant to neurodegenerative diseases like Parkinson's and Alzheimer's .

Agricultural Applications

In addition to its pharmaceutical potential, this compound is being explored for use in agricultural chemicals:

- Pesticides : The compound's biological activity may allow it to be developed as an effective pesticide, targeting specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride with structurally analogous pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| This compound (305382-83-6) | C₁₀H₁₃Cl₂N₃ | 246.14 | 3-methyl, 5-phenyl, 4-amine | Dihydrochloride |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (1431968-01-2) | C₅H₈ClF₂N₃ | 195.60 | 5-methyl, 4-amine, 1-difluoromethyl | Hydrochloride |

| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (1909320-27-9) | C₁₁H₁₂ClF₂N₃ | 259.68 | 5-difluoromethyl, 1-(2-methylphenyl), 4-amine | Hydrochloride |

| 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride (1239160-81-6) | C₁₁H₁₄ClN₃ | 223.70 | 3-methyl, 4-(4-methylphenyl), 5-amine | Hydrochloride |

Key Observations:

- Substituent Diversity: The target compound’s 5-phenyl group distinguishes it from analogs with difluoromethyl (e.g., 1431968-01-2) or methylphenyl (e.g., 1239160-81-6) groups, which may alter electronic properties and steric bulk .

- Salt Form: The dihydrochloride form of the target compound likely offers higher aqueous solubility compared to hydrochloride salts due to increased chloride ion content .

Physicochemical and Functional Implications

- Solubility: Dihydrochloride salts (e.g., putrescine dihydrochloride in ) are typically more water-soluble than monohydrochlorides, suggesting the target compound’s enhanced solubility for biological or industrial applications .

- Hydrogen Bonding: The amine group in all compounds facilitates hydrogen bonding, critical for molecular recognition in pharmaceuticals or crystal packing (as discussed in ) .

- Lipophilicity: Compounds with difluoromethyl or methylphenyl groups (e.g., 1909320-27-9) may exhibit increased lipophilicity, enhancing membrane permeability in drug design .

Biological Activity

3-Methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 246.14 g/mol. Its structure features a pyrazole ring with methyl and phenyl substituents, which contribute to its solubility and biological activity. The dihydrochloride form enhances its water solubility, making it suitable for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.14 g/mol |

| CAS Number | 305382-83-6 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyrazole derivatives found that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range. Specifically, it was effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting its potential as an antimicrobial agent.

Key Findings:

- MIC Values: Ranged from 0.125 to 8 mg/mL against S. aureus and E. coli.

- Biofilm Inhibition: The compound demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing microglial activation in models of neuroinflammation.

Case Study:

In vivo studies demonstrated that the compound reduced inflammation in LPS-injected mice by decreasing astrocyte proliferation and microglial activation, indicating its potential for treating neurodegenerative diseases associated with inflammation .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that it can arrest the cell cycle at the G2/M phase, thus inhibiting tumor growth.

Research Findings:

- IC50 Values: The compound exhibited IC50 values ranging from 0.08 to 12.07 mM against various tumor cell lines.

- Mechanism of Action: Docking studies revealed that it binds effectively to the colchicine site on tubulin, further supporting its role as a potential anticancer agent .

Structure–Activity Relationship (SAR)

The unique arrangement of functional groups in this compound is critical for its biological activity. Modifications at specific positions on the pyrazole ring can enhance or diminish its efficacy against various biological targets.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methyl-1H-pyrazole | 1131-18-6 | Different position of methyl group |

| 5-Methyl-3-phenyldihydropyrazole | 3381778 | Variation in methyl and phenyl positioning |

| 3-Amino-5-phenyldihydropyrazole | Not specified | Contains an amino group at different position |

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. For example, a Vilsmeier-Haack reaction on 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can yield intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Subsequent nucleophilic substitution with ammonia or amine derivatives introduces the amino group. Key intermediates are characterized using NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy to confirm regioselectivity and purity. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and byproduct formation .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard purity validation includes:

- Chromatography : HPLC or TLC with UV detection at 254 nm.

- Spectroscopy : ¹H NMR (δ 2.1–2.3 ppm for methyl groups; aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (carbonyl signals at δ 160–170 ppm).

- Elemental analysis : Confirming C, H, N, and Cl content within ±0.3% of theoretical values.

For structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is recommended to resolve bond lengths and angles .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallization is best achieved using a mixture of ethanol and water (3:1 v/v) at 60–70°C, followed by slow cooling. The dihydrochloride form exhibits higher solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in non-polar solvents like hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 3-methyl-5-phenyl-1H-pyrazol-4-amine derivatives?

Byproduct formation is often linked to incomplete cyclization or competing substitution pathways. Optimization strategies include:

- Temperature control : Maintaining 80–90°C during cyclization to prevent thermal degradation.

- Catalyst selection : Using K₂CO₃ as a base to enhance nucleophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require careful removal to avoid residual contamination.

A fractional factorial design (FFD) can systematically evaluate these parameters .

Q. What advanced techniques resolve contradictions in crystallographic data for polymorphic forms of this compound?

Polymorphism can lead to discrepancies in melting points or bioactivity. To address this:

- SCXRD with SHELX : Refine hydrogen-bonding patterns using graph set analysis (e.g., Etter’s rules) to distinguish between polymorphs .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies phase transitions, while thermogravimetric analysis (TGA) detects solvate formation.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Cl) that stabilize specific polymorphs .

Q. How do substituent modifications on the pyrazole ring influence biological activity?

A comparative study of structurally related pyrazoles reveals:

| Compound | Anticancer Activity (IC₅₀ μM) | Enzyme Inhibition (%) |

|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazol-4-amine | 12.3 ± 1.2 | 78 (Kinase X) |

| 3-(4-Methoxyphenoxy) analog | 8.9 ± 0.9 | 92 (Kinase X) |

| 5-(Difluoromethyl) derivative | 5.4 ± 0.7 | 85 (Kinase Y) |

Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition but reduce solubility, necessitating formulation adjustments .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding poses with ATP-binding pockets of kinases.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

Scale-up challenges include heat dissipation and impurity accumulation. Solutions:

Q. What strategies mitigate degradation during long-term storage?

Degradation via hydrolysis or oxidation is minimized by:

- Lyophilization : Stabilizes the dihydrochloride salt in amber vials under argon.

- Excipient screening : Trehalose or cyclodextrins improve thermal stability (TGA data required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.